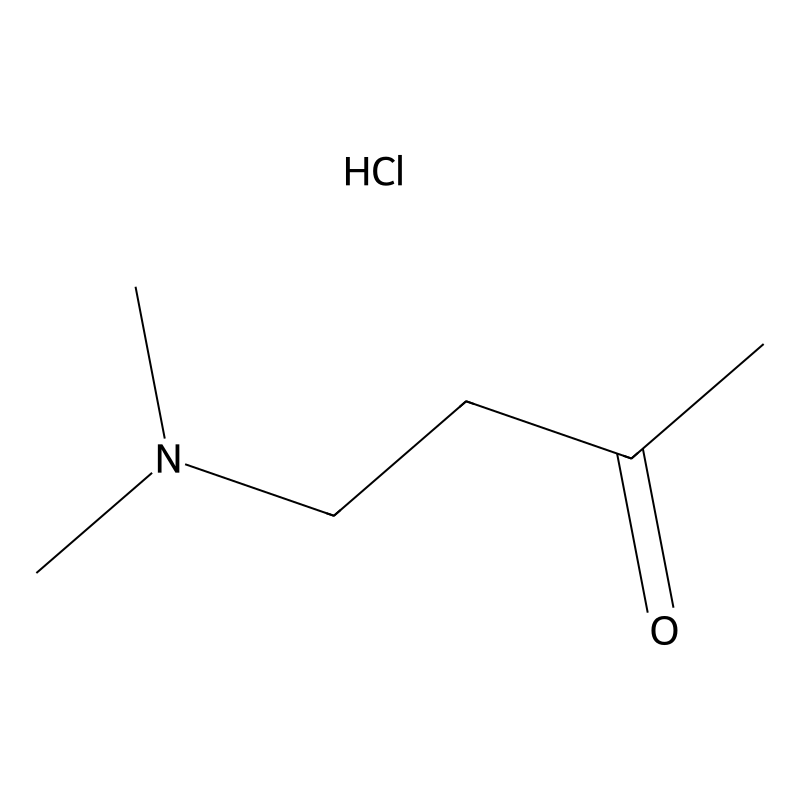

4-(Dimethylamino)butan-2-one hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Chemical Intermediate: The structure of 4-DMAB-HCl contains a ketone functional group (C=O) and a dimethylamine group (N(CH3)2). These functionalities are commonly found in various organic molecules. 4-DMAB-HCl could potentially serve as a building block in the synthesis of more complex molecules for scientific research purposes [].

4-(Dimethylamino)butan-2-one hydrochloride is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.63 g/mol. This compound is recognized for its stability and reactivity, making it a valuable intermediate in various organic synthesis applications. It is primarily utilized in scientific research contexts, particularly for its role in peptide synthesis and pharmaceutical development .

- Nucleophilic Addition Reactions: The carbonyl group of the ketone acts as an electrophile, allowing nucleophiles to attack and form new carbon-carbon or carbon-nitrogen bonds.

- Reductive Amination: The dimethylamino group can undergo reductive amination, leading to the formation of new C-N bonds when reacted with primary amines.

Common reagents used in these reactions include Grignard reagents, organolithium compounds, and reducing agents like sodium cyanoborohydride. These reactions typically occur under controlled conditions, often in anhydrous solvents to prevent unwanted side reactions .

The synthesis of 4-(Dimethylamino)butan-2-one hydrochloride typically involves the following steps:

- Dissolution: The precursor compound, 4-(Dimethylamino)butan-2-one, is dissolved in an appropriate solvent.

- Acid Addition: Hydrochloric acid is added to the solution.

- Stirring: The mixture is stirred at a controlled temperature to facilitate the reaction.

- Isolation: The product is isolated and purified through crystallization or other suitable methods.

In industrial settings, large-scale production may utilize continuous flow reactors and automated systems to enhance efficiency and yield .

4-(Dimethylamino)butan-2-one hydrochloride has several notable applications:

- Chemical Intermediate: It serves as a building block for synthesizing more complex organic molecules.

- Peptide Synthesis: Used in solution-phase peptide synthesis to facilitate the formation of peptide bonds.

- Pharmaceutical Research: Acts as an intermediate in developing new pharmaceuticals, contributing to drug discovery processes .

Interaction studies involving 4-(Dimethylamino)butan-2-one hydrochloride are essential for understanding its reactivity and potential biological effects. While specific studies may not be extensively documented, its role in synthesizing biologically active compounds indicates that it could interact with various biological targets, necessitating further investigation into its safety profile and efficacy in drug formulations .

Several compounds share structural similarities with 4-(Dimethylamino)butan-2-one hydrochloride. Here are some notable examples:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 1-(Dimethylamino)-6-methylheptan-3-one | 107245-26-1 | 0.84 |

| 4-(Dimethylamino)-2-butanone | 2543-57-9 | 0.91 |

| 1-Methyl-3-(dimethylamino)-2-butanone | Not Listed | Similar |

| N,N-Dimethyl-3-pyridinylpropanamide | Not Listed | Similar |

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique aspect of 4-(Dimethylamino)butan-2-one hydrochloride lies in its specific functional groups that enable its use as a versatile intermediate in organic synthesis and pharmaceutical applications .

4-(Dimethylamino)butan-2-one hydrochloride exhibits distinctive solubility characteristics that are fundamentally influenced by its ionic structure. The hydrochloride salt form significantly enhances aqueous solubility compared to the free base, a property that is typical for pharmaceutical compounds formulated as hydrochloride salts [1]. This enhanced water solubility is attributed to the ionic nature of the hydrochloride moiety, which facilitates hydrogen bonding and electrostatic interactions with water molecules [2].

Aqueous Solubility Profile

The compound demonstrates high water solubility, which represents a substantial improvement over the parent compound 4-(dimethylamino)butan-2-one. The formation of the hydrochloride salt creates a crystalline structure that readily dissolves in aqueous media through dissociation into the protonated amine cation and chloride anion . This characteristic makes the compound particularly suitable for formulations requiring aqueous-based delivery systems.

Organic Solvent Compatibility

The solubility profile in organic solvents reflects the compound's amphiphilic nature. The compound shows good solubility in polar protic solvents such as methanol and ethanol, where hydrogen bonding between the hydroxyl groups of the solvents and the ionic components of the salt facilitates dissolution . The dimethylamino group provides additional sites for hydrogen bonding interactions, further enhancing solubility in these media.

In polar aprotic solvents like acetone, the compound maintains moderate solubility due to dipole-dipole interactions between the carbonyl group and the acetone molecules [4]. However, solubility in non-polar solvents such as hexane or cyclohexane is expected to be limited due to the ionic nature of the hydrochloride salt, which requires polar environments for effective solvation.

| Solvent Category | Solubility | Mechanism |

|---|---|---|

| Water | High | Ionic dissociation and hydrogen bonding |

| Methanol | Good | Hydrogen bonding with hydroxyl groups |

| Ethanol | Good | Hydrogen bonding interactions |

| Acetone | Moderate | Dipole-dipole interactions |

| Non-polar solvents | Poor | Limited ionic solvation |

Thermal Stability and Decomposition Patterns

The thermal stability of 4-(Dimethylamino)butan-2-one hydrochloride is characterized by temperature-dependent decomposition processes that occur at elevated temperatures. Thermal analysis techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), provide critical insights into the compound's thermal behavior [5].

Thermal Decomposition Characteristics

The compound exhibits thermal decomposition patterns typical of organic hydrochloride salts. Initial thermal events are associated with the loss of bound water molecules, if present, followed by decomposition of the organic framework at higher temperatures. The decomposition process is kinetically controlled and demonstrates heating rate dependence, with onset temperatures varying significantly based on the rate of thermal input [5].

Decomposition mechanisms likely involve the elimination of hydrogen chloride gas as an initial step, followed by fragmentation of the organic skeleton. The dimethylamino group may undergo thermal elimination, producing volatile amine compounds, while the ketone functionality may participate in condensation reactions at elevated temperatures [6].

Thermal Analysis Parameters

Based on thermal analysis methodologies for similar compounds, the decomposition temperature is expected to fall within the range of 200-250°C, with the exact value dependent on heating rate and atmospheric conditions [5]. The compound may exhibit an initial dehydration event if trace moisture is present, occurring at temperatures below 100°C.

| Thermal Event | Temperature Range | Process |

|---|---|---|

| Dehydration | 60-100°C | Moisture loss |

| HCl elimination | 150-200°C | Salt decomposition |

| Organic decomposition | 200-250°C | Framework fragmentation |

pKa Determination and pH-Dependent Behavior

The pKa of 4-(Dimethylamino)butan-2-one hydrochloride is primarily determined by the basicity of the dimethylamino group. The pKa value for the base form is approximately 9.71, indicating that the dimethylamino nitrogen exhibits significant basicity . This value is consistent with tertiary aliphatic amines, which typically demonstrate pKa values in the range of 9-11.

pH-Dependent Ionization

The compound exists predominantly in its protonated form (cationic) at physiological pH (7.4), with the dimethylamino group carrying a positive charge. This ionization state significantly influences the compound's solubility, distribution, and interaction with biological systems. At pH values below the pKa, the compound is almost entirely protonated, while at pH values above the pKa, the neutral form becomes increasingly prevalent.

The Henderson-Hasselbalch equation governs the pH-dependent distribution between ionized and neutral forms:

$$ \text{pH} = \text{pKa} + \log \left(\frac{[\text{Base}]}{[\text{Acid}]}\right) $$

Implications for Formulation

The pH-dependent behavior has significant implications for pharmaceutical formulation and storage. The compound's stability and solubility characteristics are optimal within slightly acidic to neutral pH ranges, where the hydrochloride salt form is maintained. Extreme pH conditions may lead to hydrolysis or precipitation, particularly in alkaline environments where the free base form predominates.

| pH Range | Predominant Form | Characteristics |

|---|---|---|

| pH < 7 | Protonated cation | High water solubility, stable |

| pH 7-9 | Mixed ionic forms | Transition region |

| pH > 10 | Neutral base | Reduced solubility, potential precipitation |

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant